molecular formula C₃₇H₄₇N₃O₁₁ B141737 Unii-NK7M8T0JI2 CAS No. 62041-01-4

Unii-NK7M8T0JI2

Cat. No. B141737
CAS RN: 62041-01-4
M. Wt: 709.8 g/mol
InChI Key: QBRFPWPICDILII-HCAMLCCESA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound can be analyzed using various techniques. These include quantum chemistry, the intermolecular potential, force field and molecular dynamics methods, and structural correlation . Dynamic light scattering can be used to determine the size distribution of particles .


Chemical Reactions Analysis

The analysis of chemical reactions often involves monitoring reactive intermediates, which can provide vital information in the study of synthetic reaction mechanisms . A combination of the activation strain model (ASM) of reactivity and energy decomposition analysis (EDA) methods can provide quantitative insight into reactivity trends in organometallic chemistry .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be analyzed using various techniques. These include melting point analysis, molecular weight determination, BET surface area analysis of nanoparticles, dynamic light scattering, and zeta potential analysis .

Scientific Research Applications

Scientific Research and Innovation

Scientific research serves as the bedrock for technological and innovative advancements that benefit humanity and the planet. The transformation of basic scientific research into practical innovations has a long history, from the discovery of fire to space exploration. Educational programs like those developed by the National Collegiate Inventors and Innovators Alliance (NCIIA) aim to bridge the gap between academic research and practical application by providing training, education, and financial support to create viable and socially beneficial businesses (Giordan et al., 2011).

Collaborative Environments for Environmental Modeling

The development and testing of large scientific applications, such as environmental models, often require collaboration among geographically dispersed scientists. Collaborative working environments enable remote job submission and file transfer, enhancing the effectiveness of scientific collaborations. Such environments are crucial for facilitating the continuous development and experimentation process of large scientific applications (Şahin et al., 2009).

Nanoparticle Synthesis and Material Science

The liquid-phase syntheses of inorganic nanoparticles are pivotal in developing novel materials that drive advancements in various industries, including electronics. This process exemplifies the synergy between scientific discovery and technological development, where the progression from basic research to practical application leads to significant technological advancements (Cushing et al., 2004).

Data-Intensive Analysis and Software Applications

Data-intensive science relies on various scientific software applications to support analyses and processes efficiently. To address the requirements of interoperability, integration, automation, reproducibility, and efficient data handling, enabling technologies such as workflows, services, and portals are utilized. Hybrid technologies support the requirements of data-intensive research, illustrating the need for comprehensive solutions in scientific applications (Yao et al., 2014).

STEM Education and Future Learning

STEM education is crucial for preparing students to solve problems innovatively and logically, with a strong emphasis on technology insight. Implementing scientific-based learning and achieving learning through sustainable learning strategies are essential for fostering the development of future innovators (Majid et al., 2018).

properties

IUPAC Name

[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-26,27-diamino-2,15,17-trihydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23,29-trioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(28),2,4,9,19,21,24,26-octaen-13-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H47N3O11/c1-15-11-10-12-16(2)36(47)40-28-27(39)26(38)23-24(32(28)45)31(44)20(6)34-25(23)35(46)37(8,51-34)49-14-13-22(48-9)17(3)33(50-21(7)41)19(5)30(43)18(4)29(15)42/h10-15,17-19,22,29-30,33,42-44H,38-39H2,1-9H3/b11-10+,14-13+,16-12-,40-28?/t15-,17+,18+,19+,22-,29-,30+,33+,37-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBRFPWPICDILII-WVKYYCEASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C=CC=C(C(=O)N=C2C(=C(C3=C(C2=O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)N)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1/C=C/C=C(\C(=O)N=C2C(=C(C3=C(C2=O)C(=C(C4=C3C(=O)[C@](O4)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)OC(=O)C)C)OC)C)C)O)N)N)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H47N3O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

709.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-4-imidorifamycin S

CAS RN

62041-01-4
Record name 3-Amino-4-deoxo-4-iminorifamycin S
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062041014
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-AMINO-4-DEOXO-4-IMINORIFAMYCIN S
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NK7M8T0JI2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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